3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione
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Overview
Description
3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione is a synthetic compound that belongs to the class of anticonvulsants. It was first synthesized in the 1990s as part of the search for new and effective treatments for epilepsy and related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenoxy group: This is achieved through nucleophilic substitution reactions.
Formation of the imidazolidine-2,4-dione ring: This step involves the cyclization of the intermediate compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters in the brain, thereby reducing the frequency and severity of seizures. The compound may also interact with ion channels and receptors involved in neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound is primarily studied for its anticonvulsant effects and potential therapeutic applications in epilepsy .
Properties
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-11-3-1-2-4-12(11)23-9-14(21)18-6-5-10(8-18)19-13(20)7-17-15(19)22/h1-4,10H,5-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREXCTYQXGWBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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